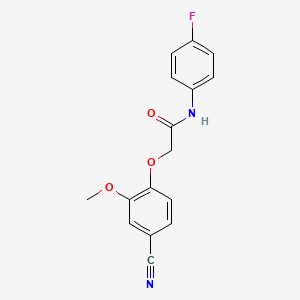
2-(4-cyano-2-methoxyphenoxy)-N-(4-fluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-cyano-2-methoxyphenoxy)-N-(4-fluorophenyl)acetamide, also known as CFTRinh-172, is a small molecule drug that is used in scientific research to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that is present in the membranes of many different types of cells, including the epithelial cells that line the airways, pancreas, and other organs. CFTR plays an important role in regulating the movement of chloride ions and water across these membranes, which is critical for maintaining proper hydration and function of these tissues. Mutations in the CFTR gene can lead to cystic fibrosis, a genetic disease that affects the lungs, pancreas, and other organs. CFTRinh-172 has been shown to be a potent and selective inhibitor of CFTR activity, and has been used in a variety of scientific studies to investigate the role of CFTR in normal and diseased tissues.
作用机制
2-(4-cyano-2-methoxyphenoxy)-N-(4-fluorophenyl)acetamide works by binding to a specific site on the CFTR protein, known as the regulatory domain. This binding prevents the opening of the chloride ion channel, and inhibits the transport of chloride ions and water across the membrane. This leads to a reduction in mucus secretion and an increase in mucus viscosity, which can have both beneficial and detrimental effects depending on the context.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects, including:
1. Inhibition of CFTR activity: this compound is a potent and selective inhibitor of CFTR activity, and can block the transport of chloride ions and water across the membrane.
2. Alteration of mucus viscosity: this compound can alter the viscosity of mucus in the airways, which can have both beneficial and detrimental effects depending on the context.
3. Induction of apoptosis: this compound has been shown to induce apoptosis (programmed cell death) in some cell types, although the mechanisms underlying this effect are not well understood.
实验室实验的优点和局限性
2-(4-cyano-2-methoxyphenoxy)-N-(4-fluorophenyl)acetamide has several advantages and limitations for use in lab experiments, including:
Advantages:
1. Potent and selective inhibitor of CFTR activity: this compound is a highly potent and selective inhibitor of CFTR activity, which makes it a valuable tool for investigating the role of CFTR in normal and diseased tissues.
2. Well-characterized: this compound has been extensively characterized in vitro and in vivo, which makes it a reliable and well-established tool for scientific research.
3. Availability: this compound is commercially available from several different sources, which makes it easy to obtain for use in lab experiments.
Limitations:
1. Off-target effects: this compound may have off-target effects on other proteins and pathways, which can complicate the interpretation of experimental results.
2. Variable effects depending on cell type and context: The effects of this compound can vary depending on the cell type and context, which can make it difficult to generalize results across different experimental systems.
3. Limited in vivo efficacy: this compound has limited efficacy in vivo, which may limit its potential as a therapeutic agent for cystic fibrosis.
未来方向
There are several potential future directions for research on 2-(4-cyano-2-methoxyphenoxy)-N-(4-fluorophenyl)acetamide, including:
1. Development of more potent and selective CFTR inhibitors: There is ongoing research to develop more potent and selective CFTR inhibitors, which could have improved efficacy and fewer off-target effects compared to this compound.
2. Investigation of the role of CFTR in other tissues and diseases: CFTR is expressed in many different tissues, and has been implicated in a variety of diseases. Future research could investigate the role of CFTR in these other contexts, and the potential therapeutic implications of CFTR inhibition.
3. Combination therapy for cystic fibrosis: this compound may have limited efficacy as a single agent for the treatment of cystic fibrosis. Future research could investigate the potential for combination therapy with other drugs or treatment modalities to improve the efficacy of CFTR inhibition.
合成方法
2-(4-cyano-2-methoxyphenoxy)-N-(4-fluorophenyl)acetamide was first synthesized by researchers at the University of North Carolina at Chapel Hill in 2003. The synthesis method involves several steps, including the reaction of 4-cyano-2-methoxyphenol with 4-fluoroaniline to produce an intermediate compound, which is then reacted with acetic anhydride to form the final product, this compound. The synthesis process has been optimized over the years, and several modifications and variations of the original method have been developed.
科学研究应用
2-(4-cyano-2-methoxyphenoxy)-N-(4-fluorophenyl)acetamide has been used in a wide range of scientific studies to investigate the role of CFTR in normal and diseased tissues. Some of the key applications of this compound include:
1. Investigating the role of CFTR in airway epithelial cells: CFTR is highly expressed in the airway epithelial cells, and plays a critical role in regulating the hydration and clearance of mucus from the airways. This compound has been used to investigate the role of CFTR in airway epithelial cells, and to study the mechanisms underlying mucus clearance in the lungs.
2. Studying the pathophysiology of cystic fibrosis: this compound has been used to study the pathophysiology of cystic fibrosis, and to investigate the effects of different CFTR mutations on the function of the protein.
3. Developing new therapies for cystic fibrosis: this compound has been used as a tool to identify new potential drug targets for the treatment of cystic fibrosis. By inhibiting CFTR activity, researchers can identify other proteins and pathways that are involved in regulating chloride ion transport and mucus clearance in the lungs.
属性
IUPAC Name |
2-(4-cyano-2-methoxyphenoxy)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3/c1-21-15-8-11(9-18)2-7-14(15)22-10-16(20)19-13-5-3-12(17)4-6-13/h2-8H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINGBWUOYBNALT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)OCC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-ethyl-1-piperazinyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B5235276.png)
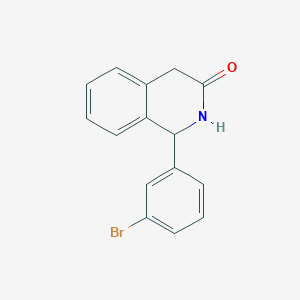
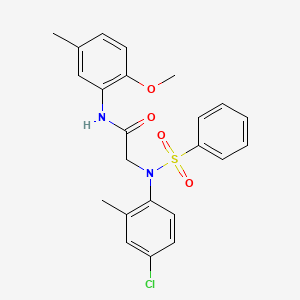
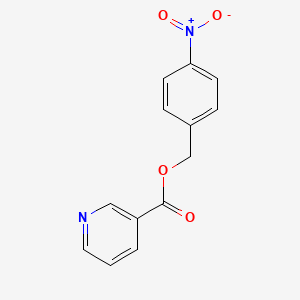
![11-(3-hydroxyphenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5235284.png)

![1-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5235293.png)
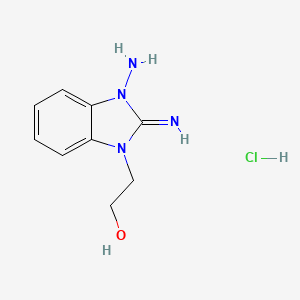
![N-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-L-phenylalaninamide](/img/structure/B5235308.png)
![3-(2-furyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5235316.png)
![1-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5235327.png)
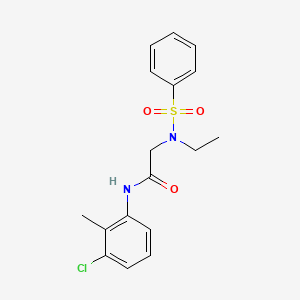
![N-{2-[4-allyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-fluorobenzamide](/img/structure/B5235333.png)
![1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine](/img/structure/B5235340.png)